

Physicochemical Properties and Analytical Characterization of Rivaroxaban EP Impurity I: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and analytical methodologies for **Rivaroxaban EP Impurity I**. The information presented herein is intended to support research, development, and quality control activities related to Rivaroxaban and its impurities.

Physicochemical Properties

Rivaroxaban EP Impurity I is a known process-related impurity of Rivaroxaban, an oral anticoagulant.[1][2] A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Source(s)
IUPAC Name	(S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid	[3][4]
CAS Number	1151893-81-0	[3]
Molecular Formula	C24H21Cl2N3O7S2	[3][5]
Molecular Weight	598.47 g/mol	[5]
Physical Form	Off-White Solid	[5]
Melting Point	>70°C (decomposes) / 96.1- 98.9°C	[1][6]
Solubility	Soluble in Methanol and DMSO (≥ 125 mg/mL)	[7]
Boiling Point	Not available	_
рКа	Not available	

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for **Rivaroxaban EP Impurity I** is not readily available in the public domain, it is understood to be a process-related impurity.[8] One potential route for the formation of similar amine impurities involves the opening of the amide bond of the morpholinone ring of an intermediate, followed by condensation with other reactants.[1] The synthesis of various Rivaroxaban impurities for use as reference standards is a common practice in pharmaceutical development.[9][10]

Characterization of **Rivaroxaban EP Impurity I** is typically performed using a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in addition to the HPLC methods detailed below.[2][9][10]



Experimental Protocols: Analytical Characterization

The following section details a composite experimental protocol for the analytical characterization of **Rivaroxaban EP Impurity I**, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the detection, quantification, and control of this impurity in Rivaroxaban drug substances and products.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of Rivaroxaban and its related impurities, including Impurity I.

3.1.1. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB, 15 cm x 3.0 mm, 3.5 μm particle size).[11]
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: 10 mM ammonium acetate buffer or a phosphate buffer.[11]
 - Mobile Phase B: Acetonitrile.[11]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 30°C.[11]
- Detection: UV detection at 250 nm.[11]
- Injection Volume: 10 μL.[11]

3.1.2. Sample Preparation

Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent (e.g., a mixture
of acetonitrile and water) to a final concentration of approximately 500 μg/mL.[11]



- Sonicate the solution for 15 minutes to ensure complete dissolution.[11]
- Filter the solution through a 0.45 μm nylon filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

For highly sensitive and selective quantification, particularly at trace levels, an LC-MS/MS method is recommended.

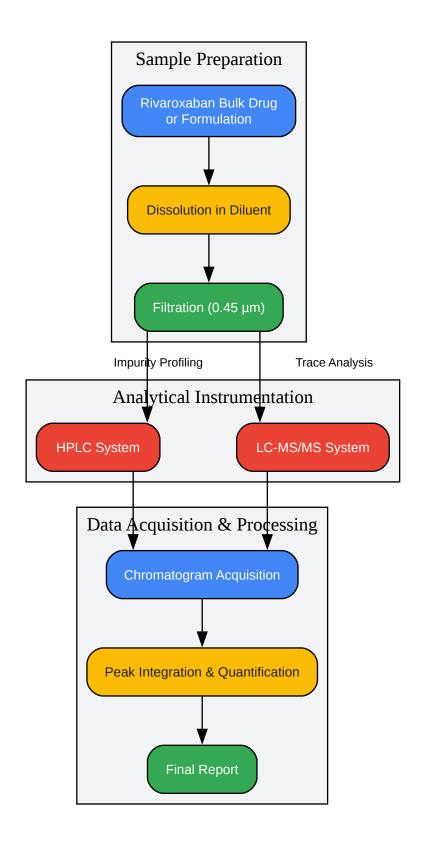
- 3.2.1. Chromatographic and Mass Spectrometric Conditions
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 or similar reverse-phase column.
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.[13]
 - Mobile Phase B: Acetonitrile.[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.[11]
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
- 3.2.2. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step for biological matrices or a simple dilution for drug substance analysis, followed by filtration.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of **Rivaroxaban EP Impurity I**.





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Caption: Analytical workflow for Rivaroxaban EP Impurity I.



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